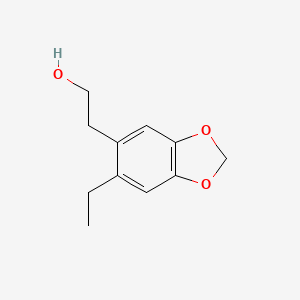

2-(6-Ethyl-1,3-benzodioxol-5-yl)ethanol

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(6-ethyl-1,3-benzodioxol-5-yl)ethanol |

InChI |

InChI=1S/C11H14O3/c1-2-8-5-10-11(14-7-13-10)6-9(8)3-4-12/h5-6,12H,2-4,7H2,1H3 |

InChI Key |

XIUIXHNDCDFXBK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1CCO)OCO2 |

Origin of Product |

United States |

Q & A

Q. What are the recommended synthetic routes for 2-(6-Ethyl-1,3-benzodioxol-5-yl)ethanol, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using benzodioxole precursors. For example, refluxing 6-ethyl-1,3-benzodioxole-5-carbaldehyde with ethanol in the presence of a reducing agent (e.g., NaBH₄) under inert conditions yields the target alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- NMR : ¹H NMR should show signals for the benzodioxole methylene (δ 5.95–6.05 ppm, dioxole protons), ethyl group (δ 1.2–1.4 ppm, triplet), and hydroxyl proton (δ 2.5–3.0 ppm, broad).

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₁H₁₄O₃: calculated 206.0943, observed 206.0945) .

- FT-IR : Detect O-H stretch (~3200–3500 cm⁻¹) and benzodioxole C-O-C vibrations (~1250–1300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of vapors .

- Waste Disposal : Collect organic waste in halogen-free containers and treat via neutralization or incineration by certified facilities .

Advanced Research Questions

Q. How can the bioactivity of this compound be evaluated against cancer cell lines?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays on cervical (HeLa), colorectal (HCT-116), and liver (HepG2) cancer cells. Prepare serial dilutions (1–100 μM) in DMSO/PBS and incubate for 48–72 hours. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values using nonlinear regression .

- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or ROS detection (DCFH-DA probe) to assess antioxidant properties .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Reproducibility : Verify solvent purity, instrument calibration, and sample concentration. For example, residual solvents in NMR (e.g., CHCl₃ at δ 7.26 ppm) can obscure signals .

- Alternative Techniques : If HRMS and NMR data conflict, use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Q. What computational methods predict the compound’s solubility and logP for pharmacokinetic studies?

- Methodological Answer :

- Software Tools : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted ~1.8) and aqueous solubility (~2.5 mg/mL). Validate with experimental shake-flask methods (octanol/water partitioning) .

- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (e.g., TIP3P) using GROMACS or AMBER .

Q. How can regioselectivity be controlled during functionalization of the benzodioxole ring?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to direct electrophilic substitution to position 6.

- Catalysis : Use Pd-catalyzed C-H activation with ligands (e.g., 2,2'-bipyridine) to achieve selective ethylation or hydroxylation .

Physicochemical Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.